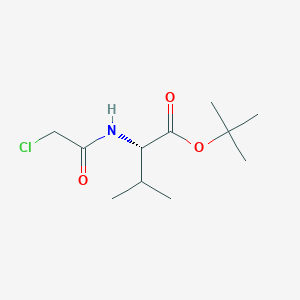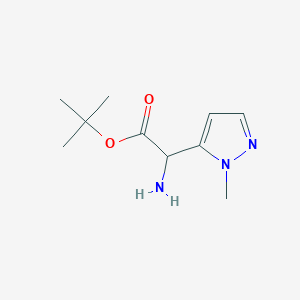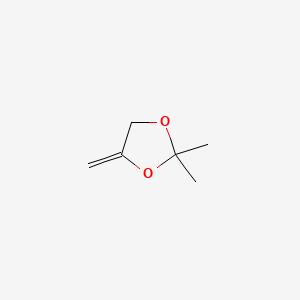
2,2-Dimethyl-4-methylene-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4-methylene-1,3-dioxolane is an organic compound with the molecular formula C6H10O2 It is a heterocyclic acetal that features a dioxolane ring with a methylene group at the 4-position and two methyl groups at the 2-position
Synthetic Routes and Reaction Conditions:
Acetalization of Aldehydes and Ketones: One common method for synthesizing this compound involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst.
Dehydrochlorination: Another method involves the reaction of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane with a base to induce dehydrochlorination, forming this compound.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: The methylene group at the 4-position can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
2,2-Dimethyl-4-methylene-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 2,2-Dimethyl-4-methylene-1,3-dioxolane exerts its effects involves its ability to form stable acetal structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The molecular targets and pathways involved depend on the specific application and the derivatives used.
類似化合物との比較
1,3-Dioxolane: A related compound with a similar ring structure but without the methylene group at the 4-position.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: A derivative with an amine group at the 4-position.
4-Chloromethyl-2,2-dimethyl-1,3-dioxolane: A precursor used in the synthesis of 2,2-Dimethyl-4-methylene-1,3-dioxolane.
Uniqueness: this compound is unique due to its methylene group at the 4-position, which imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
特性
CAS番号 |
19358-05-5 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC名 |
2,2-dimethyl-4-methylidene-1,3-dioxolane |
InChI |
InChI=1S/C6H10O2/c1-5-4-7-6(2,3)8-5/h1,4H2,2-3H3 |
InChIキー |
CRGFTBZVOWHYIS-UHFFFAOYSA-N |
SMILES |
CC1(OCC(=C)O1)C |
正規SMILES |
CC1(OCC(=C)O1)C |
ピクトグラム |
Flammable; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


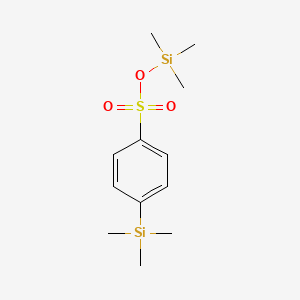
![1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3049010.png)
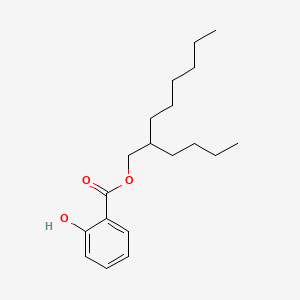
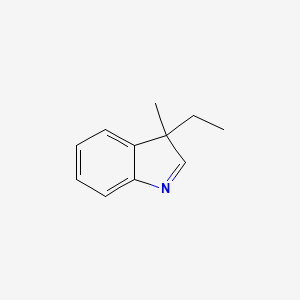
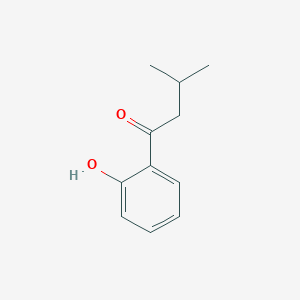
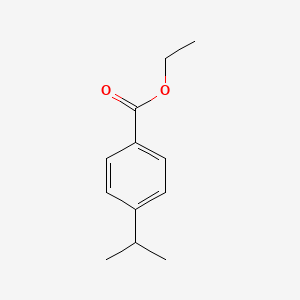
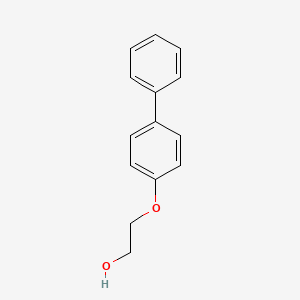
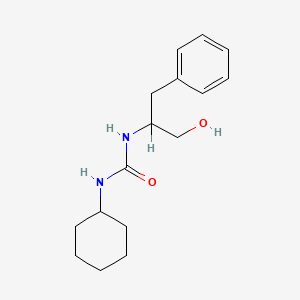
![[4-(Chlorosulfonyl)phenyl]methyl acetate](/img/structure/B3049021.png)
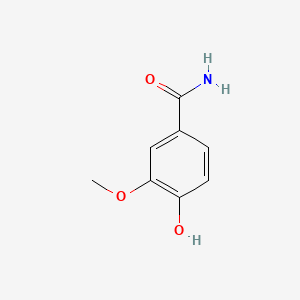
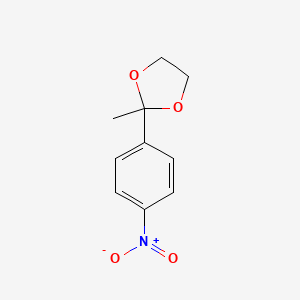
![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B3049026.png)
